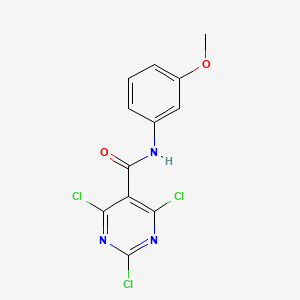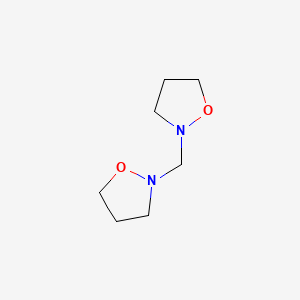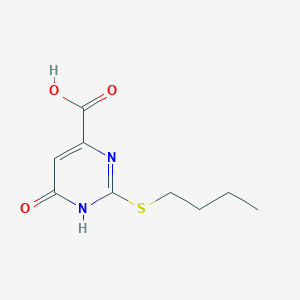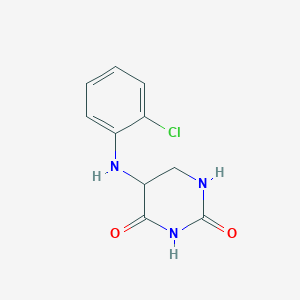![molecular formula C9H10N2O3 B12914125 Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl- CAS No. 649558-74-7](/img/structure/B12914125.png)
Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol is an organic compound with the molecular formula C9H10N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol typically involves the following steps:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyrimidine and a suitable furan derivative.
Introduction of the methoxy and methyl groups: These groups can be introduced through alkylation reactions using reagents like methyl iodide and sodium methoxide.
Addition of the methanol group: This step involves the reduction of a suitable precursor, such as a furo[2,3-d]pyrimidine aldehyde, using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furo[2,3-d]pyrimidine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
Oxidation: (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)aldehyde or (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)carboxylic acid.
Reduction: Dihydro derivatives of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol.
Substitution: Various substituted furo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, triggering signaling pathways that lead to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)aldehyde
- (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)carboxylic acid
- Dihydro derivatives of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol
Uniqueness
(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl groups, along with the furo[2,3-d]pyrimidine core, make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
649558-74-7 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C9H10N2O3/c1-5-7-3-6(4-12)14-8(7)11-9(10-5)13-2/h3,12H,4H2,1-2H3 |
InChI Key |
ORRHQQRCCJPBPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(OC2=NC(=N1)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12914056.png)


![ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate](/img/structure/B12914076.png)




![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)


![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)
